N-tert-Butyl Steric Shielding Confers Zero Hydrogen Bond Donor Count vs. Secondary Amide Analogs
The target compound carries an N-tert-butyl substituent that fully alkylates the carboxamide nitrogen, yielding zero hydrogen bond donors — a feature that distinguishes it from des-tert-butyl chromone-2-carboxamide analogs (e.g., N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide, which retains a potentially H-bond-donating secondary amide NH) [1]. Hydrogen bond donor count is a critical parameter in drug-likeness filters (e.g., Lipinski's Rule of Five) and correlates with passive membrane permeability, oral bioavailability, and blood-brain barrier penetration [2]. The absence of an H-bond donor in the target compound may reduce promiscuous binding to polar protein surfaces and serum proteins, potentially translating to lower non-specific binding and improved free fraction — though direct experimental confirmation for this specific compound is not available in the public domain [3].
| Evidence Dimension | Hydrogen bond donor count (computed) |
|---|---|
| Target Compound Data | 0 H-bond donors (fully substituted tertiary amide, N-tert-butyl group) |
| Comparator Or Baseline | N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide (des-tert-butyl analog): 0 H-bond donors if N-H is also substituted, but analogs with free N-H would have 1 H-bond donor. Class baseline: many chromone-2-carboxamide screening hits bear secondary amide NH (1 H-bond donor). |
| Quantified Difference | Δ = 1 H-bond donor eliminated by N-tert-butyl substitution vs. secondary amide analogs. This represents a binary (presence/absence) rather than continuous difference. |
| Conditions | Computed values from PubChem (Cactvs 3.4.6.11). No experimental permeability or binding data available for this specific compound. |
Why This Matters
For procurement decisions in drug discovery programs, zero H-bond donors combined with moderate lipophilicity (XLogP3 = 3.2) suggests potential for CNS penetration or intracellular target access that secondary amide analogs may lack, making this compound a distinct tool for SAR exploration of chromone-based inhibitors.
- [1] PubChem CID 18587465, Computed Properties: Hydrogen Bond Donor Count = 0. https://pubchem.ncbi.nlm.nih.gov/compound/18587465 (accessed 2026-04-29). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
- [3] Meanwell NA. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem Res Toxicol. 2011;24(9):1420-1456. doi:10.1021/tx200211v. Reduction of H-bond donor count associated with improved permeability and reduced promiscuity. View Source
